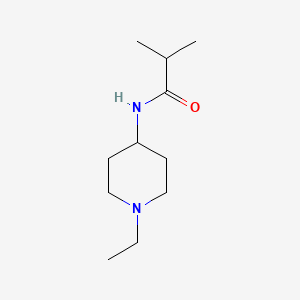
N-(1-ethyl-4-piperidinyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-4-piperidinyl)-2-methylpropanamide, also known as N-ethyl-4-methylpipradrol (NEMP), is a synthetic compound that belongs to the class of piperidine-based stimulants. It was first synthesized in the 1950s and has since been used in scientific research to study the mechanism of action and physiological effects of stimulants.
Mecanismo De Acción
The mechanism of action of NEMP involves the inhibition of the reuptake of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of mood, attention, and arousal. By blocking the reuptake of these neurotransmitters, NEMP increases their concentration in the synaptic cleft, leading to increased activation of their respective receptors and a subsequent increase in their physiological effects.
Biochemical and Physiological Effects:
NEMP has been found to have a number of biochemical and physiological effects, including increased wakefulness and alertness, improved cognitive function, and enhanced physical performance. It has also been shown to increase heart rate and blood pressure, and to have a potential for inducing seizures at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using NEMP in lab experiments is its relatively low potential for abuse and addiction compared to other stimulants. This makes it a safer and more ethical choice for studying the physiological effects of stimulants. However, one limitation of using NEMP is its potential for inducing seizures at high doses, which can be dangerous and difficult to control in a lab setting.
Direcciones Futuras
There are several future directions for the study of NEMP and related compounds. One area of research is the development of new stimulants with improved therapeutic properties and reduced potential for abuse and addiction. Another area of research is the investigation of the long-term effects of NEMP on the brain and other physiological systems. Finally, there is a need for more research on the potential therapeutic uses of NEMP and related compounds, particularly in the treatment of disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Métodos De Síntesis
The synthesis of NEMP involves the reaction between 1-ethyl-4-piperidone and 2-methylpropanoyl chloride in the presence of a base such as sodium hydroxide. The resulting compound is then purified using various techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
NEMP has been used in scientific research to study the mechanism of action and physiological effects of stimulants. It has been found to have similar effects to other stimulants such as amphetamines and cocaine, but with a lower potential for abuse and addiction. NEMP has also been used as a model compound for the development of new stimulants with improved therapeutic properties.
Propiedades
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-4-13-7-5-10(6-8-13)12-11(14)9(2)3/h9-10H,4-8H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZLHJRKSDTYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethylpiperidin-4-yl)-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B5232279.png)

![ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate](/img/structure/B5232291.png)
![6-methyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5232295.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide](/img/structure/B5232299.png)
![2-methoxy-3-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B5232315.png)
![2-[(2-cyanophenyl)thio]-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5232321.png)
![5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)-2-pyridinamine](/img/structure/B5232325.png)

![4-chloro-N-[4-hydroxy-3-(2-oxocyclopentyl)phenyl]benzenesulfonamide](/img/structure/B5232337.png)